REACTION_SMILES
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[CH2:10]([N:11]([CH2:12][CH3:13])[CH2:14][CH3:15])[CH3:16].[CH3:17][C:18]([Cl:19])=[O:20].[Cl:1][c:2]1[cH:3][c:4]([NH2:9])[cH:5][n:6][c:7]1[Cl:8].[Cl:21][CH2:22][Cl:23]>>[Cl:1][c:2]1[cH:3][c:4]([NH:9][C:18]([CH3:17])=[O:20])[cH:5][n:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cnc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cnc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |